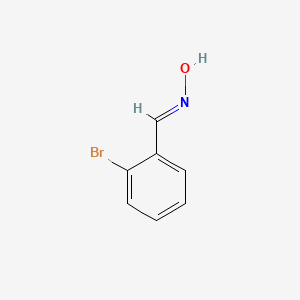

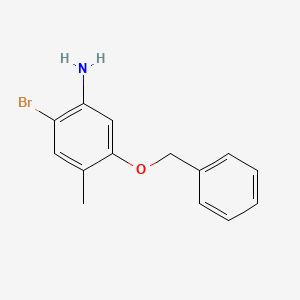

5-(苄氧基)-2-溴-4-甲基苯胺

描述

The compound 5-(Benzyloxy)-2-bromo-4-methylaniline is a chemical of interest in various synthetic and analytical chemistry research areas. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related brominated aromatic compounds is well-documented. For instance, the treatment of 5-benzyloxy-4-methylpent-2-enyl bromide with bismuth species leads to products with 1,5-stereocontrol, which could be a useful strategy for synthesizing structurally similar compounds to 5-(Benzyloxy)-2-bromo-4-methylaniline . Additionally, the synthesis of complex brominated molecules, such as 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, involves careful consideration of molecular structure and antimicrobial properties, which could be relevant for the synthesis and application of 5-(Benzyloxy)-2-bromo-4-methylaniline .

Molecular Structure Analysis

Computational studies, such as those using Gaussian09 software, can provide insights into the optimized molecular structure, vibrational frequencies, and other properties of brominated aromatic compounds . Such studies are essential for understanding the molecular structure of 5-(Benzyloxy)-2-bromo-4-methylaniline, including its electronic properties and potential energy distribution.

Chemical Reactions Analysis

The reactivity of brominated compounds with various nucleophiles and bases is a key area of study. For example, 6-bromo-2-methyl-3,1-benzoxazin-4-one shows chemoselectivity towards amines, Schiff bases, and azines, which could be indicative of the reactivity patterns of 5-(Benzyloxy)-2-bromo-4-methylaniline with similar reagents . Understanding these reaction pathways is crucial for the development of synthetic routes and applications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be characterized using a variety of spectroscopic techniques, including NMR, IR, and MS . These techniques provide information on the compound's structure, purity, and functional groups. The crystal structure of related compounds, such as 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, can be determined using X-ray crystallography, which could be applied to determine the solid-state structure of 5-(Benzyloxy)-2-bromo-4-methylaniline .

科学研究应用

1. Synthesis and Characterization of Novel Chalcones Derivatives

- Summary of Application : Chalcones derivatives, which can be synthesized using compounds like 5-(Benzyloxy)-2-bromo-4-methylaniline, have wide applications in pharmaceutical and medicinal chemistry . They were synthesized by coupling with aromatic substituted aldehyde .

- Methods of Application : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . The reaction was monitored by TLC .

- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

2. Synthesis and Analytical Characterization of Cyclization Products

- Summary of Application : In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, an unexpected compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

- Methods of Application : The mono-alkyl methyl benzoate was obtained from the OH alkylation of 3,5-dihydroxymethylbenzoate using propargyl bromide, 18-crown-6, and anhydrous potassium carbonate in anhydrous dimethylformamide at 80 °C for 48 h .

- Results or Outcomes : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

3. Synthesis of 5-Benzyloxyindole-3-carboxaldehyde

- Summary of Application : 5-Benzyloxyindole-3-carboxaldehyde, a compound similar to 5-(Benzyloxy)-2-bromo-4-methylaniline, is used in the synthesis of various organic compounds .

- Results or Outcomes : The product is a pale yellow to dark yellow or pale cream to brown powder .

4. Benzylic Oxidations and Reductions

- Summary of Application : Benzylic oxidations and reductions are common reactions in organic chemistry. Compounds similar to 5-(Benzyloxy)-2-bromo-4-methylaniline can undergo these reactions .

- Methods of Application : These reactions are usually carried out using oxidizing or reducing agents like KMnO4 or H3O .

- Results or Outcomes : The outcomes of these reactions are typically new compounds with altered properties .

5. Synthesis of Transition Metal Complexes

- Summary of Application : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde, a compound similar to 5-(Benzyloxy)-2-bromo-4-methylaniline, were synthesized . These complexes were evaluated for their in vitro antioxidant and antimicrobial activities .

- Methods of Application : The complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results or Outcomes : The synthesized metal(II) complexes showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The antimicrobial activity results showed that the complexes were more noxious than free Schiff base ligands .

6. Preparation of Benzyl Ethers and Esters

- Summary of Application : 2-Benzyloxy-1-methylpyridinium triflate, a compound similar to 5-(Benzyloxy)-2-bromo-4-methylaniline, is used for the synthesis of benzyl ethers and esters .

- Methods of Application : The synthesis involves in situ methylation of 2-benzyloxy-1-methylpyridinium triflate .

- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by this method .

安全和危害

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). It includes information on toxicity, flammability, storage, and disposal.

未来方向

This involves discussing potential future research directions, applications, or improvements to the synthesis process of the compound.

属性

IUPAC Name |

2-bromo-4-methyl-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMSDHJSFUHYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=CC=CC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426937 | |

| Record name | 5-(benzyloxy)-2-bromo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-bromo-4-methylaniline | |

CAS RN |

499770-88-6 | |

| Record name | 2-Bromo-4-methyl-5-(phenylmethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(benzyloxy)-2-bromo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)